4-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
4-Acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 4-acetyl group and a 1,2,4-oxadiazole ring linked to a 5-methylisoxazole moiety. This hybrid structure combines pharmacophoric elements from benzamide derivatives (known for bioactivity in CNS disorders and cancer) , 1,2,4-oxadiazoles (valued for metabolic stability and hydrogen-bonding capacity) , and 5-methylisoxazole (a motif common in anti-inflammatory and antimicrobial agents) .
Properties
IUPAC Name |
4-acetyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-9-7-13(19-23-9)15-18-14(24-20-15)8-17-16(22)12-5-3-11(4-6-12)10(2)21/h3-7H,8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEZVTZSLNWTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzamide core, followed by the introduction of the acetyl group and the isoxazole and oxadiazole rings through a series of condensation and cyclization reactions. Specific reagents and conditions vary, but common steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of aniline derivatives with acyl chlorides or anhydrides.
Introduction of the Acetyl Group: Acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Cyclization to Form Isoxazole and Oxadiazole Rings: These steps often involve the use of hydrazine derivatives and nitrile oxides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitro groups in the isoxazole and oxadiazole rings can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties. Studies have shown that derivatives of oxadiazole possess significant biological activities, including:
- Anticancer Activity : Compounds containing oxadiazole rings have demonstrated cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values indicating potent activity against human colorectal carcinoma cells (HCT116) .
- Antimicrobial Properties : Research indicates that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure of 4-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suggests potential efficacy against microbial infections .
Pharmacological Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Investigations into similar compounds reveal:
- Bioavailability : The presence of the isoxazole and oxadiazole moieties may enhance the solubility and bioavailability of the compound.
- Mechanism of Action : Research into related compounds indicates that they may act by inhibiting key enzymes involved in cancer cell proliferation or microbial metabolism .
Material Science
Beyond biological applications, derivatives of this compound can be explored in material science for their potential use in developing:
- Polymeric Materials : Due to their unique chemical properties, compounds like this compound could be incorporated into polymers for enhanced functionality in coatings or drug delivery systems.
Case Studies
Mechanism of Action
The mechanism of action of 4-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs from the literature:
Table 1: Structural and Functional Comparison
Key Findings from Comparisons :
Structural Flexibility vs. Bioactivity: The target compound’s 1,2,4-oxadiazole ring enhances metabolic stability compared to thiadiazole-containing analogs (e.g., Compound 6 in ), which may degrade faster due to sulfur’s susceptibility to oxidation .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (e.g., condensation with hydroxylamine or active methylene compounds) but avoids sulfur-based linkages, simplifying purification .
Biological Potential: Compounds with oxadiazole-isoxazole hybrids (e.g., derivatives) show promise in disrupting protein-protein interactions in cancer and viral replication . The target compound’s acetyl group may further modulate kinase or protease inhibition.
Biological Activity
4-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . It contains an acetyl group, an isoxazole moiety, and an oxadiazole ring, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of compounds related to 1,2,4-oxadiazoles and isoxazoles. The presence of the oxadiazole ring in similar compounds has been linked to significant antibacterial activity against various strains of bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Studies indicate that compounds with similar structures exhibit bactericidal effects primarily through disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. In vitro studies using L929 mouse fibroblast cells demonstrated varying degrees of cytotoxicity:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 95 |
| 50 | 85 |
| 100 | 70 |
At concentrations above 100 µM, significant cytotoxic effects were observed, suggesting that while the compound has therapeutic potential, careful dosing is necessary to avoid toxicity .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : The oxadiazole and isoxazole groups may inhibit key enzymes involved in bacterial metabolism.
- Disruption of Cell Membrane Integrity : Similar compounds have shown the ability to disrupt cell membranes, leading to cell lysis.
- Gene Expression Modulation : The presence of specific functional groups may influence gene expression related to stress responses in bacteria .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in treating infections caused by resistant strains:
- Case Study on MRSA : A derivative of the compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC lower than that of conventional antibiotics.
- Cancer Cell Lines : In studies involving A549 (lung cancer) and HepG2 (liver cancer) cell lines, derivatives showed enhanced viability at certain concentrations, indicating potential as a chemotherapeutic agent .
Q & A
Q. Structural Analysis Focus
- Software : Use SHELXL for refinement (supports twinned data and high-resolution structures) and ORTEP-3 for thermal ellipsoid visualization .
- Key parameters :
- Validation : Cross-check against Cambridge Structural Database (CSD) entries for similar oxadiazole derivatives.
How do modifications to the 1,2,4-oxadiazole ring impact the compound’s bioactivity in enzyme inhibition studies?
Q. Structure-Activity Relationship (SAR) Focus
- Electron-withdrawing substituents (e.g., trifluoromethyl): Enhance binding to ATP-binding pockets (e.g., kinase inhibition) by increasing electrostatic interactions .
- Steric effects : Bulky groups at the oxadiazole 3-position reduce affinity for G-protein-coupled receptors (GPCRs) due to steric clashes in the binding cleft .
- Methodological insight : Use molecular dynamics simulations to model substituent effects on conformational flexibility.
What analytical techniques are recommended for characterizing degradation products under physiological conditions?
Q. Stability and Metabolite Analysis Focus
- LC-HRMS : Monitor hydrolytic degradation (e.g., oxadiazole ring opening) in simulated gastric fluid (pH 1.2–3.0) .
- NMR spectroscopy : Detect metabolites via H-C HSQC, focusing on shifts in the acetylbenzamide region (δ 2.5–2.7 ppm for methyl groups).
- Accelerated stability studies : Use thermal stress (40–60°C) to identify major degradation pathways.
How can researchers leverage computational methods to predict the compound’s pharmacokinetic properties?
Q. Advanced Computational Focus
- ADMET prediction : Use tools like SwissADME to estimate:
- LogP : Optimal range 2.5–3.5 for blood-brain barrier penetration.
- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 isoforms.
- Docking studies : Target serotonin receptors (e.g., 5-HT) using crystal structures (PDB: 6WGT) to prioritize analogs .
What strategies mitigate synthetic challenges in scaling up the compound for in vivo studies?
Q. Process Chemistry Focus
- Purification : Use flash chromatography with gradient elution (hexane/EtOAc 7:3 → 1:1) to separate oxadiazole byproducts.
- Yield optimization : Replace traditional reflux with microwave-assisted synthesis (100°C, 30 min) for oxadiazole formation .
- Quality control : Implement HPLC-PDA to ensure >95% purity (C18 column, 0.1% TFA in HO/MeCN).
How do solvent polarity and pH influence the compound’s fluorescence properties in imaging applications?
Q. Biophysical Analysis Focus
- Solvent effects : Fluorescence intensity peaks in aprotic solvents (e.g., DMSO) due to reduced quenching.
- pH-dependent emission : Protonation of the oxadiazole nitrogen at pH < 4.0 shifts λ from 420 nm to 450 nm .
- Applications : Use two-photon microscopy for real-time tracking in live cells (excitation at 750 nm).
What are the limitations of current toxicity models for this compound, and how can they be addressed?
Q. Toxicology Focus
- False negatives in rodent models : The compound’s metabolites may lack cross-species relevance.
- Mitigation strategies :
How can crystallographic data be reconciled with NMR solution-phase structures for dynamic conformation analysis?
Q. Advanced Structural Biology Focus
- Complementary approaches :
- Compare X-ray (rigid lattice) and NOESY NMR (solution dynamics) to identify flexible regions (e.g., methylene linker).
- Apply REDOR solid-state NMR to study intermolecular interactions in crystalline vs. amorphous forms.
- Software : Use PHENIX for joint refinement of crystallographic and NMR restraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
